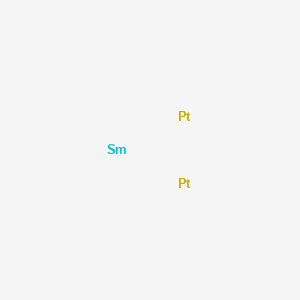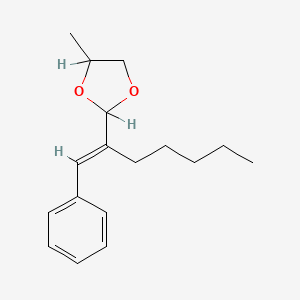
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This compound is characterized by the presence of a benzylidene group attached to a hexyl chain, which is further connected to a dioxolane ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane typically involves the condensation of benzaldehyde with a hexyl-substituted dioxolane precursor. The reaction is usually carried out under acidic conditions to facilitate the formation of the benzylidene linkage. Commonly used acids include hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote the condensation reaction, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. The final product is typically obtained through a series of purification steps, including solvent extraction, distillation, and crystallization.
化学反应分析
Types of Reactions
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives and hexyl-substituted carbonyl compounds.
Reduction: Benzyl-substituted dioxolanes.
Substitution: Various substituted dioxolane derivatives.
科学研究应用
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The dioxolane ring can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests multiple modes of action.
相似化合物的比较
Similar Compounds
- 2-(1-(Benzylidene)ethyl)-4-methyl-1,3-dioxolane
- 2-(1-(Benzylidene)propyl)-4-methyl-1,3-dioxolane
- 2-(1-(Benzylidene)butyl)-4-methyl-1,3-dioxolane
Uniqueness
2-(1-(Benzylidene)hexyl)-4-methyl-1,3-dioxolane stands out due to its longer hexyl chain, which can influence its physical and chemical properties. The extended alkyl chain can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its shorter-chain analogs.
属性
CAS 编号 |
5436-77-1 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
4-methyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C17H24O2/c1-3-4-6-11-16(17-18-13-14(2)19-17)12-15-9-7-5-8-10-15/h5,7-10,12,14,17H,3-4,6,11,13H2,1-2H3/b16-12+ |
InChI 键 |
ZPFONCVCIDIULW-FOWTUZBSSA-N |
手性 SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/C2OCC(O2)C |
规范 SMILES |
CCCCCC(=CC1=CC=CC=C1)C2OCC(O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



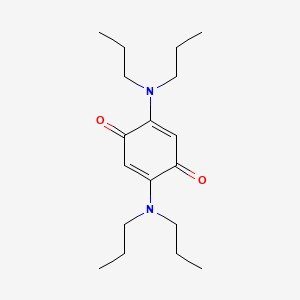
![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)
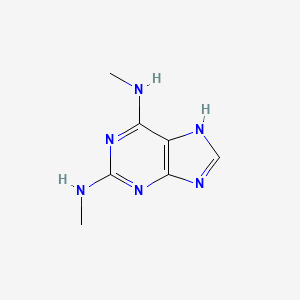
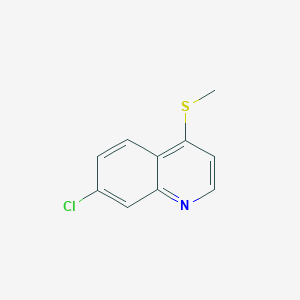
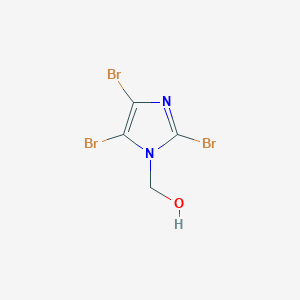
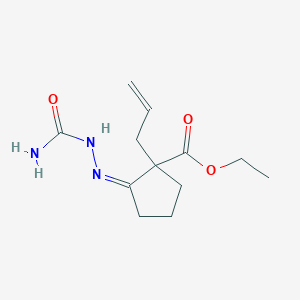
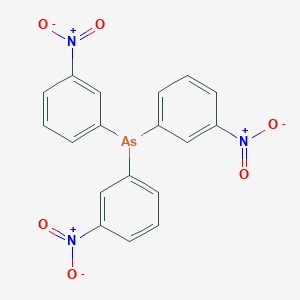

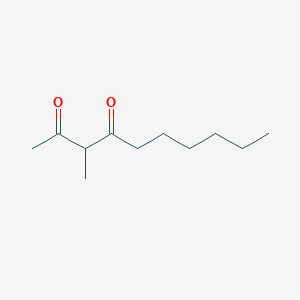
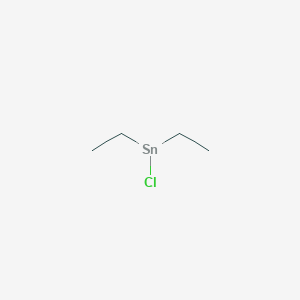
![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)

